(-)-Ketoconazole-d3

Description

BenchChem offers high-quality (-)-Ketoconazole-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Ketoconazole-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H28Cl2N4O4 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3 |

InChI Key |

XMAYWYJOQHXEEK-IXFOOOSBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

(-)-Ketoconazole-d3 chemical properties and structure

An In-Depth Technical Guide to (-)-Ketoconazole-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ketoconazole-d3 is the deuterated analog of (-)-Ketoconazole, one of the enantiomers of the broad-spectrum antifungal agent, ketoconazole.[1] Ketoconazole itself is a racemic mixture of two enantiomers: levoketoconazole ((2S,4R)-(-)-ketoconazole) and dextroketoconazole ((2R,4S)-(+)-ketoconazole).[1][2] The incorporation of three deuterium atoms into the acetyl group of (-)-Ketoconazole enhances its molecular weight, making it an ideal internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of (-)-Ketoconazole-d3.

Chemical and Physical Properties

The fundamental chemical and physical properties of (-)-Ketoconazole-d3 are summarized in the table below. These properties are crucial for its use in analytical methodologies and for understanding its behavior in various experimental settings.

| Property | Value |

| CAS Number | 1217766-70-5[1][5] |

| Molecular Formula | C₂₆H₂₅D₃Cl₂N₄O₄[3][5][6] |

| Molecular Weight | 534.45 g/mol [4][5] |

| Accurate Mass | 533.1676 Da[5] |

| IUPAC Name | 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone[7] |

| Synonyms | (-)-Ketoconazol-d₃; (-)-R 41400-d₃; rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3[1][4][8] |

| Purity | ≥95% (HPLC)[5], ≥99% deuterated forms (d₁-d₃)[6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[6] |

| Storage Temperature | -20°C[5] |

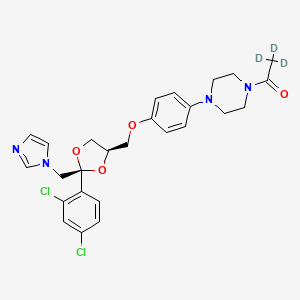

Chemical Structure

(-)-Ketoconazole-d3 possesses a complex molecular structure featuring a piperazine ring, an imidazole ring, and a dichlorophenyl group, with the deuterium labeling on the terminal acetyl moiety.

Biological Activity and Mechanism of Action

While (-)-Ketoconazole-d3 is primarily used as an analytical standard, its biological activity mirrors that of its non-deuterated counterpart, ketoconazole.[3] Ketoconazole functions as a broad-spectrum antifungal agent by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3] Ketoconazole also inhibits human cytochrome P450 enzymes, notably CYP3A4.[6]

Experimental Protocols: Quantification of Ketoconazole

(-)-Ketoconazole-d3 is predominantly used as an internal standard in chromatographic and mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of ketoconazole in biological matrices.[4][6]

General Workflow for Quantification:

-

Sample Preparation: A known concentration of (-)-Ketoconazole-d3 is spiked into the biological sample (e.g., plasma, urine) containing an unknown amount of ketoconazole.

-

Extraction: The analytes (ketoconazole and (-)-Ketoconazole-d3) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an LC or GC system to separate the analytes from other components in the matrix.

-

Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both ketoconazole and (-)-Ketoconazole-d3.

-

Quantification: The ratio of the peak area of ketoconazole to the peak area of the internal standard ((-)-Ketoconazole-d3) is used to calculate the concentration of ketoconazole in the original sample by comparing it to a standard curve.

Synthesis

The synthesis of (-)-Ketoconazole-d3 is not extensively detailed in publicly available literature, as it is a specialized, commercially available stable isotope-labeled compound. However, general synthetic strategies for ketoconazole derivatives often involve multi-step reactions. For instance, the synthesis of various ketoconazole derivatives has been described to involve the coupling of a reactive ketoconazole intermediate with other chemical moieties.[9][10] The deuterated acetyl group in (-)-Ketoconazole-d3 would be introduced using a deuterated reagent during the synthesis process.

Conclusion

(-)-Ketoconazole-d3 is a vital tool for researchers and drug development professionals. Its well-defined chemical properties and the stability of its deuterium label make it an excellent internal standard for the accurate and precise quantification of ketoconazole in complex biological matrices. Understanding its structure, properties, and the underlying principles of its application is essential for its effective use in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ketoconazole - Wikipedia [en.wikipedia.org]

- 3. Buy (-)-Ketoconazole-d3 [smolecule.com]

- 4. veeprho.com [veeprho.com]

- 5. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (-)-Ketoconazole-d3 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of (-)-Ketoconazole-d3 as an internal standard in the quantitative bioanalysis of ketoconazole. By leveraging the principles of isotope dilution mass spectrometry, (-)-Ketoconazole-d3 offers unparalleled accuracy and precision in pharmacokinetic and toxicokinetic studies.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational mechanism behind the use of (-)-Ketoconazole-d3 is isotope dilution, a gold-standard method in analytical chemistry.[1] In this technique, a known quantity of the isotopically labeled analyte, (-)-Ketoconazole-d3, is added to the biological sample at an early stage of the analytical workflow. This "spiked" sample is then processed through extraction, purification, and chromatographic separation.

Because (-)-Ketoconazole-d3 is chemically and physically almost identical to the endogenous, unlabeled ketoconazole, it experiences the same processing variations.[2][3] Any loss of analyte during sample preparation, or fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer), will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant and is directly proportional to the initial concentration of the analyte in the sample. This use of signal ratios, rather than absolute signal intensity, is what confers the high precision and accuracy of the method.[1]

(-)-Ketoconazole-d3 is an ideal internal standard as it co-elutes with unlabeled ketoconazole, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[3][5] The three-deuterium atom mass difference provides a clear distinction in the mass spectrometer, preventing signal overlap with the natural isotopic distribution of the analyte.

Experimental Protocol: Quantification of Ketoconazole in Human Plasma

The following is a representative experimental protocol for the quantification of ketoconazole in human plasma using (-)-Ketoconazole-d3 as an internal standard, based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Preparation of Stock and Working Solutions

-

Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve ketoconazole reference standard in methanol.

-

(-)-Ketoconazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve (-)-Ketoconazole-d3 reference standard in methanol.

-

Working Standard Solutions: Serially dilute the ketoconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the (-)-Ketoconazole-d3 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (50 ng/mL of (-)-Ketoconazole-d3) to all tubes except for the blank plasma, to which 50 µL of the 50:50 methanol/water mixture is added.

-

Vortex briefly to mix.

-

Add 50 µL of 0.1 M NaOH to alkalinize the plasma, and vortex.

-

Add 1 mL of diethyl ether as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 5 µm).[1][6]

-

Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid (e.g., 75:25:0.1, v/v/v).[1][6]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ketoconazole: m/z 531.2 → 489.1

-

(-)-Ketoconazole-d3: m/z 534.2 → 492.1

-

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for the quantification of ketoconazole in human plasma, demonstrating the performance achievable with an appropriate internal standard. The data presented is representative of a fully validated bioanalytical method.

| Parameter | Specification | Result |

| Linearity | ||

| Calibration Range | 20 - 10,000 ng/mL | Correlation Coefficient (r²) ≥ 0.998 |

| Recovery | ||

| Ketoconazole | Consistent and reproducible | ~102% |

| (-)-Ketoconazole-d3 | Consistent and reproducible | ~106% |

| Precision & Accuracy | ||

| Intra-day Precision (RSD) | ≤ 15% | ≤ 4.4% |

| Intra-day Accuracy (RE) | Within ±15% | -0.6% to 1.4% |

| Inter-day Precision (RSD) | ≤ 15% | ≤ 8.6% |

| Inter-day Accuracy (RE) | Within ±15% | -1.4% to 0.9% |

| Matrix Effect | ||

| Consistent and compensated by IS | No significant impact on quantification | |

| Stability | ||

| Freeze-Thaw Stability (3 cycles) | ≤ 15% deviation | Stable |

| Bench-Top Stability (24h at RT) | ≤ 15% deviation | Stable |

| Post-Preparative Stability (24h in autosampler) | ≤ 15% deviation | Stable |

| Long-Term Stability (-20°C for 2 months) | ≤ 15% deviation | Stable |

Data is based on the validation parameters reported by Chen et al. (2002) for a similar LC-MS/MS method for ketoconazole in human plasma.[1][6][7]

Visualizations

Caption: Experimental workflow for the quantification of ketoconazole.

Caption: Logical relationship of the internal standard in correcting for analytical variability.

References

- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of (-)-Ketoconazole-d3: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of (-)-Ketoconazole-d3. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document outlines the key spectroscopic data, detailed experimental protocols, and relevant biochemical pathways.

Introduction

(-)-Ketoconazole-d3 is the deuterated form of (-)-Ketoconazole, an imidazole antifungal agent.[1][2][3] The deuterium labeling is typically on the acetyl methyl group, making it a suitable internal standard for the quantification of ketoconazole in biological samples using mass spectrometry.[4] Like its non-deuterated counterpart, ketoconazole acts by inhibiting cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol in fungi.[4] It is also a known inhibitor of human CYP3A4.[4] This guide focuses on the analytical techniques used to characterize its structure and quantify its presence.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for confirming the identity and purity of (-)-Ketoconazole-d3 and for its quantification in complex matrices. The presence of three deuterium atoms results in a molecular weight of approximately 534.5 g/mol .[4]

Table 1: Key Mass Spectrometry Data for (-)-Ketoconazole-d3

| Ion | Description | Expected m/z | Notes |

| [M+H]⁺ | Protonated molecular ion | 534.2 | The molecular ion for the d3 isotopologue. |

| [M+H-C₂D₃HO]⁺ | Loss of deuterated ketene | 489.1 | A dominant fragment ion, similar to non-deuterated ketoconazole's fragmentation.[5][6] |

| Imidazole-containing fragment | Cleavage of the dioxolane ring | 255.0 | This fragment retains the imidazole group.[5][7] |

| Dichlorobenzyl fragment | Loss of CO from a precursor ion | Varies | A minor fragment observed in MS³ spectra.[5] |

Note: The exact m/z values can vary slightly depending on the instrument and ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is used to elucidate the chemical structure of (-)-Ketoconazole-d3. The most notable feature in the ¹H NMR spectrum, when compared to non-deuterated ketoconazole, is the absence of the singlet corresponding to the acetyl methyl protons.

While specific high-resolution NMR data for the deuterated enantiomer is not widely published, the following table summarizes the expected ¹³C NMR chemical shifts based on studies of ketoconazole.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for (-)-Ketoconazole-d3

| Carbon Atom | Environment | Approximate Chemical Shift (ppm) |

| C=O | Acetyl carbonyl | ~168 |

| Aromatic Cs | Dichlorophenyl and phenyl rings | 110 - 140 |

| Imidazole Cs | Imidazole ring | 115 - 145 |

| Dioxolane Cs | Dioxolane ring carbons | 65 - 110 |

| Piperazine Cs | Piperazine ring carbons | 45 - 55 |

| -CH₂-O- | Methylene bridge | ~70 |

| -CH₂-N (imidazole) | Methylene attached to imidazole | ~50 |

| -CD₃ | Deuterated methyl group | ~21 (signal would be weak or absent in ¹³C) |

Note: These are approximate values based on the non-deuterated compound and can vary with the solvent and experimental conditions.

Experimental Protocols

4.1 Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the analysis of (-)-Ketoconazole-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

For plasma samples, a liquid-liquid extraction is commonly performed. To 100 µL of plasma, add an internal standard and alkalinize the sample. Extract with a suitable organic solvent like diethyl ether or ethyl acetate.[9][10]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.[6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid is common.[9][10]

-

Flow Rate: A flow rate of 0.4-0.5 mL/min is often employed.[6]

-

Injection Volume: 10 µL.[11]

-

-

Mass Spectrometer Conditions:

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general procedure for acquiring NMR spectra of (-)-Ketoconazole-d3.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform and methanol have been noted as solvents in which ketoconazole is slightly soluble.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer.

-

Experiment: A standard proton experiment.

-

Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher frequency for carbon.

-

Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Parameters: A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of (-)-Ketoconazole-d3.

Caption: Experimental workflow for spectroscopic analysis.

5.2 Mechanism of Action

This diagram illustrates the inhibitory action of ketoconazole on key cytochrome P450 enzymes.

Caption: Ketoconazole's inhibitory mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. courses.washington.edu [courses.washington.edu]

- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. emergingstandards.usp.org [emergingstandards.usp.org]

(-)-Ketoconazole-d3 CAS number and molecular formula

An In-Depth Technical Guide to (-)-Ketoconazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ketoconazole-d3 is the deuterated analog of (-)-ketoconazole, a potent antifungal agent. Its primary application in a research and drug development setting is as an internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays. This guide provides a comprehensive overview of the technical details of (-)-Ketoconazole-d3, including its chemical properties, mechanism of action, and detailed experimental protocols for its use.

Chemical and Physical Properties

(-)-Ketoconazole-d3 is a stable, isotopically labeled version of (-)-ketoconazole, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a molecular weight increase that is readily distinguishable by mass spectrometry, making it an ideal internal standard.

Table 1: Quantitative Data for (-)-Ketoconazole-d3

| Property | Value | Source(s) |

| CAS Number | 1217766-70-5 | [1][2] |

| Unlabeled CAS Number | 65277-42-1 | [2][3] |

| Molecular Formula | C₂₆H₂₅D₃Cl₂N₄O₄ | [1][2][3] |

| Molecular Weight | 534.5 g/mol | [1][3][4] |

| Purity | >95% (HPLC) | [2] |

| Deuterated Forms | ≥99% (d₁-d₃) | [1] |

| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | [1] |

| Storage Temperature | -20°C | [2] |

| IC₅₀ (CYP51) | 0.031-8 µg/ml (for unlabeled ketoconazole against various fungal strains) | [1] |

| IC₅₀ (human CYP3A4) | 0.54 µM (for unlabeled ketoconazole) | [1] |

Mechanism of Action and Signaling Pathways

The mechanism of action of ketoconazole, and by extension its deuterated analog, involves the inhibition of cytochrome P450 enzymes.

Antifungal Activity: Inhibition of Fungal CYP51

Ketoconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[][7] By disrupting ergosterol synthesis, ketoconazole increases fungal cell membrane permeability, leading to the arrest of fungal growth.[7][8]

Figure 1. Mechanism of antifungal action of (-)-Ketoconazole.

Human Cytochrome P450 Inhibition: CYP3A4

In humans, ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs.[1][9] This inhibition is the basis for significant drug-drug interactions.[9] The (-)-enantiomer of ketoconazole appears to be a more potent inhibitor of CYP3A4 than the (+)-enantiomer.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Ketoconazole-D3 | C26H28Cl2N4O4 | CID 76973198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial sources and purity of (-)-Ketoconazole-d3

An In-depth Technical Guide to the Commercial Sources and Purity of (-)-Ketoconazole-d3

Introduction

(-)-Ketoconazole-d3 is the deuterated form of (-)-Ketoconazole, an enantiomer of the broad-spectrum antifungal agent, ketoconazole. Due to its stable isotopic label, (-)-Ketoconazole-d3 serves as an ideal internal standard for the quantification of ketoconazole in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of quantitative analyses in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] This guide provides a comprehensive overview of the commercial sources for (-)-Ketoconazole-d3, details on its chemical and isotopic purity, and the experimental protocols used for its analysis.

Commercial Availability and Purity Specifications

(-)-Ketoconazole-d3 is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The purity of these standards is a critical parameter, and suppliers typically provide a Certificate of Analysis (CoA) detailing both chemical and isotopic purity.[3][4]

Data on the commercial sources and their stated purity levels are summarized in the table below.

| Supplier | Chemical Purity | Isotopic Purity / Enrichment | CAS Number | Molecular Formula | Molecular Weight |

| Cayman Chemical | - | ≥99% deuterated forms (d1-d3)[1] | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[1] | 534.5 g/mol [1] |

| LGC Standards | >95% (HPLC)[5] | - | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[5] | 534.45 g/mol [5] |

| Smolecule | - | ≥99% deuterated forms (d1-d3) with ≤1% d0[6] | - | C₂₆H₂₅D₃Cl₂N₄O₄[6] | 534.4 g/mol [6] |

| MedChemExpress | - | - | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄[7] | 534.45 g/mol [7] |

| Simson Pharma | High Quality, CoA provided[3] | - | 1217766-70-5 | - | - |

| Veeprho | - | - | 1217766-70-5 | - | - |

| Santa Cruz Biotechnology | - | - | 1217766-70-5 (unlabeled: 65277-42-1)[8] | C₂₆H₂₅D₃Cl₂N₄O₄[8] | 534.45 g/mol [8] |

Note: "-" indicates that the information was not explicitly stated in the searched product literature. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]

Purity Analysis: Experimental Protocols

The quality of (-)-Ketoconazole-d3 is primarily assessed by determining its chemical purity (the percentage of the compound of interest) and its isotopic purity (the degree of deuterium incorporation and the absence of unlabeled species). The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.[9]

Determination of Chemical Purity by HPLC

This protocol describes a representative isocratic HPLC method for assessing the chemical purity of (-)-Ketoconazole-d3 and separating it from potential impurities.[10][11]

a. Instrumentation and Conditions:

-

Chromatograph: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11][12]

-

Column: LiChrospher 100 RP-8 (150 mm x 4.6 mm, 5 µm) or equivalent C8 column.[11][12]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. For example, a 7:3 (v/v) mixture of Methanol/Monoisopropylamine (500:2, v/v) and aqueous Ammonium Acetate (1:200, w/v), with the final pH adjusted to 5.5 with acetic acid.[12]

-

Column Temperature: 45°C.[11]

-

Injection Volume: 10 µL.[11]

b. Solution Preparation:

-

Diluent: The mobile phase is typically used as the diluent.

-

Standard Solution: A stock solution is prepared by accurately weighing and dissolving (-)-Ketoconazole-d3 reference standard in the diluent to achieve a known concentration (e.g., 200 µg/mL).

-

Sample Solution: Prepare a sample solution of the (-)-Ketoconazole-d3 batch to be tested at the same concentration as the standard solution.

c. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area).

-

Inject the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

The purity is calculated by the area percent method, where the area of the main (-)-Ketoconazole-d3 peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity and determine the isotopic enrichment of (-)-Ketoconazole-d3.

a. Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal for accurate mass measurement and isotopic distribution analysis.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Introduction Method: Direct infusion or coupling with an LC system (LC-MS).

b. Procedure:

-

Prepare a dilute solution of (-)-Ketoconazole-d3 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample into the mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Examine the mass spectrum for the protonated molecular ion [M+H]⁺. For C₂₆H₂₅D₃Cl₂N₄O₄, the expected monoisotopic mass is approximately 534.4 g/mol .[6]

-

Analyze the isotopic cluster of the molecular ion.

-

Identity Confirmation: The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. The characteristic isotopic pattern for two chlorine atoms (approximate 9:6:1 ratio for M, M+2, M+4) should be present.

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the intensity of the ion corresponding to the deuterated species (d3) with the intensity of the ion for the unlabeled species (d0). The specification often requires the sum of deuterated forms (d1, d2, d3) to be ≥99% of the total, with the d0 form being ≤1%.[1][6]

-

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and quality control certification of a deuterated standard like (-)-Ketoconazole-d3.

Caption: Quality control workflow for (-)-Ketoconazole-d3.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Ketoconazole-D3 | CAS No- 1217766-70-5 | Simson Pharma Limited [simsonpharma.com]

- 4. scribd.com [scribd.com]

- 5. Ketoconazole-d3 | CAS 1217766-70-5 | LGC Standards [lgcstandards.com]

- 6. Buy (-)-Ketoconazole-d3 [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Methods for the Analysis of Ketoconazole Foam | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 12. latamjpharm.org [latamjpharm.org]

Navigating the Nuances of Isotopic Stability: A Technical Guide to (-)-Ketoconazole-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of deuterium labeling stability in (-)-Ketoconazole-d3. While direct quantitative data on the isotopic stability of (-)-Ketoconazole-d3 is not extensively available in public literature, this guide provides a robust framework for its evaluation. By combining established principles of deuterium labeling, the known metabolic and chemical fate of ketoconazole, and detailed experimental protocols, researchers can effectively assess and ensure the integrity of this deuterated internal standard in various applications.

Introduction to Deuterium Labeling in Drug Development

Deuterium-labeled compounds, such as (-)-Ketoconazole-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[1][2] This property can be leveraged to improve a drug's pharmacokinetic properties. More commonly, deuterated analogs serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, owing to their chemical similarity and mass difference from the unlabeled analyte.[3]

The utility of a deuterated internal standard is contingent on the stability of its deuterium labels. Loss or exchange of deuterium can compromise the accuracy and precision of analytical methods.[4] (-)-Ketoconazole-d3 features deuterium atoms on the acetyl methyl group. The stability of these labels is paramount for its reliable use.

Chemical Stability of the Deuterium Label

The chemical environment of the deuterium atoms in (-)-Ketoconazole-d3—a methyl group attached to a carbonyl carbon—warrants careful consideration of its stability under various pH conditions. While generally stable, hydrogens on carbons alpha to a carbonyl group can be susceptible to exchange in acidic or basic solutions through enolization.[5][6]

2.1 Forced Degradation Studies

To ascertain the chemical stability of the deuterium label, forced degradation studies are essential. These studies expose the compound to extreme conditions to identify potential degradation pathways and assess the lability of the deuterium atoms.

Table 1: Illustrative Data from a Hypothetical Forced Degradation Study of (-)-Ketoconazole-d3

| Condition | Incubation Time (hours) | Temperature (°C) | % Recovery of (-)-Ketoconazole-d3 | % Deuterium Retention | Degradation Products Observed |

| 0.1 M HCl | 24 | 60 | 85.2 | >99% | Hydrolysis of the dioxolane ring |

| 0.1 M NaOH | 24 | 60 | 70.5 | >99% | Imidazole cleavage, amide hydrolysis |

| 3% H₂O₂ | 24 | RT | 90.1 | >99% | N-oxidation |

| Thermal (Dry Heat) | 48 | 80 | 98.5 | >99% | Minimal degradation |

| Photolytic (UVA/UVB) | 72 | RT | 95.3 | >99% | Minimal degradation |

Note: The data presented in this table is illustrative and intended to demonstrate how results from a forced degradation study would be summarized. Actual experimental data is required for a definitive stability assessment.

Based on studies of the parent compound, ketoconazole is known to degrade under acidic, basic, and oxidative stress.[7][8][9] The primary degradation pathways include hydrolysis and oxidation.[7][9] It is crucial to experimentally verify that the deuterium labels on the acetyl group remain intact under these conditions.

Metabolic Stability of the Deuterium Label

The in vivo and in vitro metabolic stability of the deuterium label is a critical parameter, particularly when (-)-Ketoconazole-d3 is used as an internal standard in pharmacokinetic studies. The primary site of metabolism for ketoconazole is the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[10]

3.1 In Vitro Metabolic Stability Assessment

Incubation of (-)-Ketoconazole-d3 with liver microsomes or hepatocytes is the standard approach to assess its metabolic stability.[11] The key objective is to determine if the deuterium atoms are lost during metabolic transformation.

Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study of (-)-Ketoconazole-d3

| System | Incubation Time (minutes) | % Parent Compound Remaining | % Deuterium Retention in Parent | Major Metabolites | % Deuterium Retention in Metabolites |

| Human Liver Microsomes | 0 | 100 | >99% | - | - |

| 15 | 92.1 | >99% | Hydroxylated ketoconazole | >99% | |

| 30 | 85.4 | >99% | N-deacetylated ketoconazole | N/A | |

| 60 | 72.8 | >99% | |||

| Rat Liver Microsomes | 0 | 100 | >99% | - | - |

| 15 | 88.5 | >99% | Hydroxylated ketoconazole | >99% | |

| 30 | 78.2 | >99% | N-deacetylated ketoconazole | N/A | |

| 60 | 60.1 | >99% |

Note: This table presents hypothetical data for illustrative purposes. The metabolic profile and deuterium retention must be determined experimentally.

The metabolic pathways of ketoconazole include hydroxylation and N-deacetylation.[10] Since the deuterium labels are on the acetyl group, the formation of the N-deacetylated metabolite would result in the loss of the deuterated moiety. However, the stability of the label on the parent molecule and other metabolites is the primary focus.

Experimental Protocols

4.1 Protocol for Forced Degradation Study

This protocol is designed to assess the chemical stability of the deuterium label in (-)-Ketoconazole-d3 under various stress conditions.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (-)-Ketoconazole-d3 in methanol.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in methanol for analysis.

-

Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to UV light (254 nm) for 48 hours.

-

Analysis: Analyze all samples by LC-MS/MS. Monitor the mass transitions for both (-)-Ketoconazole-d3 and unlabeled (-)-Ketoconazole. The percentage of deuterium retention can be calculated by comparing the peak areas of the d3 and d0 mass channels.

4.2 Protocol for In Vitro Metabolic Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of the deuterium label in human liver microsomes.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add (-)-Ketoconazole-d3 (final concentration 1 µM) to initiate the reaction.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not being tested).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining (-)-Ketoconazole-d3 and to identify any metabolites. Monitor for any potential loss of deuterium by observing the presence of d2, d1, or d0 signals at the retention time of the parent compound or its metabolites.

Visualizations

5.1 Experimental Workflow for Forced Degradation Study

Caption: Workflow for assessing the chemical stability of (-)-Ketoconazole-d3.

5.2 Metabolic Pathway of Ketoconazole and Deuterium Labeling

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (-)-Ketoconazole-d3 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ketoconazole, the levorotatory enantiomer of the broad-spectrum antifungal agent ketoconazole, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This property makes it a critical tool in pharmacokinetic studies, particularly in the investigation of drug-drug interactions. The introduction of a stable isotope-labeled version, (-)-Ketoconazole-d3, has further refined its application, offering enhanced precision and accuracy in bioanalytical methodologies. This technical guide provides an in-depth overview of the role of (-)-Ketoconazole-d3 in pharmacokinetic research, focusing on its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Stable isotope-labeled compounds, such as (-)-Ketoconazole-d3, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2] This minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible pharmacokinetic data.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Core Application: Internal Standard in Bioanalysis

The primary role of (-)-Ketoconazole-d3 in pharmacokinetic studies is to serve as an internal standard for the accurate quantification of (-)-ketoconazole and other ketoconazole enantiomers in biological matrices such as plasma and serum.[4] Its use is crucial for establishing robust and validated bioanalytical methods to support preclinical and clinical pharmacokinetic and drug metabolism studies.

Bioanalytical Method for Ketoconazole Enantiomers

While specific protocols for (-)-Ketoconazole-d3 are not extensively published, a typical experimental protocol for the quantification of ketoconazole enantiomers using a deuterated internal standard can be constructed based on established methods for ketoconazole analysis.[5][6][7]

Experimental Protocol: Quantification of Ketoconazole Enantiomers in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of working internal standard solution of (-)-Ketoconazole-d3 (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex.

-

Add 600 µL of extraction solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes.[5][7]

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A chiral column is required to separate the ketoconazole enantiomers (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or formic acid in water) in an isocratic or gradient elution. The exact composition must be optimized for optimal separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible chromatography.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions for the analyte and internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the molecular weight of ketoconazole (531.4 g/mol ) and (-)-Ketoconazole-d3 (534.5 g/mol ), the precursor ions would be approximately m/z 531.2 and 534.2, respectively.[6] The product ions would be selected based on fragmentation patterns. For example, a common fragmentation for ketoconazole is the loss of the acetylpiperazine moiety, leading to a product ion around m/z 489.3.[6]

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (-)-Ketoconazole | 531.2 | To be determined (e.g., 489.3) |

| (+)-Ketoconazole | 531.2 | To be determined (e.g., 489.3) |

| (-)-Ketoconazole-d3 | 534.2 | To be determined |

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

Experimental Workflow Visualization

Bioanalytical workflow for pharmacokinetic studies.

Role in Drug Interaction Studies

Ketoconazole is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[8] Therefore, it is frequently used as a "perpetrator" drug in clinical studies to assess the potential for a new drug candidate ("victim" drug) to be a substrate of CYP3A4. In such studies, the accurate measurement of ketoconazole concentrations is essential to correlate its exposure with the observed effects on the co-administered drug. The use of (-)-Ketoconazole-d3 as an internal standard ensures the reliability of these concentration measurements, which is critical for the interpretation of drug-drug interaction data.

Ketoconazole and CYP3A4 Regulation: The PXR Signaling Pathway

Ketoconazole's inhibitory effect on CYP3A4 is not only through direct enzyme inhibition but also through modulation of its expression via the Pregnane X Receptor (PXR) signaling pathway. PXR is a nuclear receptor that acts as a sensor for xenobiotics and regulates the transcription of genes involved in drug metabolism, including CYP3A4.

Ketoconazole's interaction with the PXR signaling pathway.

Quantitative Data

As (-)-Ketoconazole-d3 is primarily used as an internal standard, there is a lack of publicly available pharmacokinetic data for this specific deuterated compound administered as a drug. However, the pharmacokinetic parameters of racemic ketoconazole are well-documented and provide a reference for the expected behavior of the non-labeled analyte in studies where (-)-Ketoconazole-d3 would be used as an internal standard.

Table 1: Pharmacokinetic Parameters of Oral Racemic Ketoconazole in Healthy Volunteers

| Parameter | 200 mg Dose | 400 mg Dose | 800 mg Dose | Reference |

| Cmax (µg/mL) | 4.2 | 17.21 ± 7.35 | 18.44 ± 7.53 | [1][9] |

| Tmax (h) | 1.7 | 2.17 ± 0.41 | 2.00 ± 0.82 | [1][9] |

| AUC (µg·h/mL) | - | 121.56 ± 71.52 | 264.56 ± 136.96 | [1] |

| t1/2 (h) | 7.5 - 7.9 | 4.00 ± 0.66 | 6.83 ± 2.15 | [1][9] |

| Oral Clearance (mL/min) | 209 ± 82.9 | - | - | [9] |

Data are presented as mean or mean ± SD where available.

Conclusion

(-)-Ketoconazole-d3 plays a vital, albeit specialized, role in modern pharmacokinetic research. Its primary function as a stable isotope-labeled internal standard provides the analytical robustness required for the accurate quantification of ketoconazole enantiomers in biological samples. This, in turn, enhances the quality and reliability of pharmacokinetic data, particularly in critical drug-drug interaction studies designed to investigate the metabolic pathways of new chemical entities. While in-depth pharmacokinetic profiling of (-)-Ketoconazole-d3 itself is not its intended application, its contribution to the precision of pharmacokinetic measurements of its non-labeled counterpart is invaluable to the drug development process.

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. lcms.cz [lcms.cz]

- 3. A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug-Drug Interaction Perpetrators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Understanding the Mass Shift of (-)-Ketoconazole-d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in (-)-Ketoconazole-d3 during mass spectrometric analysis. (-)-Ketoconazole-d3, a stable isotope-labeled (SIL) analog of the antifungal drug Ketoconazole, is crucial as an internal standard in quantitative bioanalysis. Understanding its behavior in a mass spectrometer is fundamental for accurate and reliable drug metabolism and pharmacokinetic (DMPK) studies.

Core Concept: The Role of Deuterium Labeling

(-)-Ketoconazole-d3 is structurally identical to (-)-Ketoconazole, with the exception of three hydrogen atoms on the N-acetyl group, which are replaced by deuterium atoms. This substitution increases the mass of the molecule by three atomic mass units (amu). In mass spectrometry, this deliberate mass difference allows for the precise differentiation and quantification of the analyte (Ketoconazole) from the internal standard (Ketoconazole-d3).

Structure of (-)-Ketoconazole-d3:

The deuterium atoms are located on the terminal methyl group of the acetyl moiety attached to the piperazine ring.

Predicted Mass Shift in Mass Spectrometry

The expected mass shift for the parent ion and key fragment ions of (-)-Ketoconazole-d3 compared to its unlabeled counterpart is a direct consequence of the location of the deuterium labels.

Table 1: Predicted m/z Values for (-)-Ketoconazole and (-)-Ketoconazole-d3

| Ion Description | Unlabeled (-)-Ketoconazole (m/z) | (-)-Ketoconazole-d3 (m/z) | Mass Shift (amu) |

| [M+H]⁺ (Parent Ion) | 531.15 | 534.17 | +3 |

| [M+H - C₂H₂O]⁺ (Loss of Ketene) | 489.14 | 492.16 | +3 |

| [M+H - C₂D₃HO]⁺ (Loss of Deuterated Ketene) | N/A | 489.14 | 0 |

Note: The m/z values are monoisotopic masses and may vary slightly depending on the instrument's calibration and resolution.

The primary fragmentation pathway for Ketoconazole involves the neutral loss of ketene (C₂H₂O) from the N-acetyl group.[1][2][3] For (-)-Ketoconazole-d3, the corresponding loss would be that of deuterated ketene (C₂D₂HO), resulting in a fragment ion that is also shifted by +3 amu. However, it is important to consider the possibility of the loss of the entire deuterated acetyl group, which would result in a fragment ion identical to that of the unlabeled compound.

Experimental Protocols

The analysis of (-)-Ketoconazole-d3 is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature for the analysis of Ketoconazole, adapted for the deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma, add the internal standard solution of (-)-Ketoconazole-d3.

-

Alkalinize the plasma sample.

-

Add 1 mL of diethyl ether and vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualization of Key Processes

Fragmentation Pathway of (-)-Ketoconazole-d3

Caption: Predicted fragmentation of (-)-Ketoconazole-d3.

Metabolic Pathway: N-Deacetylation

A significant metabolic pathway for Ketoconazole is N-deacetylation. This process would result in the loss of the deuterated acetyl group from (-)-Ketoconazole-d3, leading to the formation of N-deacetyl-ketoconazole, which has the same mass as the metabolite of the unlabeled drug.

Caption: N-deacetylation of (-)-Ketoconazole-d3.

Experimental Workflow for Bioanalysis

Caption: Bioanalytical workflow using a deuterated standard.

Conclusion

The predictable and stable mass shift of +3 amu for (-)-Ketoconazole-d3 and its major fragment ion makes it an ideal internal standard for the quantification of Ketoconazole in biological matrices. A thorough understanding of its fragmentation and potential metabolic pathways is essential for developing robust and reliable bioanalytical methods. The provided experimental protocols and workflows serve as a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Bioanalysis of (-)-Ketoconazole-d3

These application notes provide detailed protocols for the sample preparation of (-)-Ketoconazole-d3 in biological matrices for bioanalysis. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound.

Introduction

(-)-Ketoconazole-d3 is a deuterated analog of ketoconazole, an imidazole antifungal agent. In bioanalytical studies, particularly pharmacokinetic and toxicokinetic assessments, deuterated standards like (-)-Ketoconazole-d3 are invaluable as internal standards (IS) for mass spectrometry-based quantification. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, leading to accurate and precise measurements. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ketoconazole analysis, providing a comparative overview of the performance of different sample preparation techniques. While these studies may not specifically use (-)-Ketoconazole-d3, the principles and expected performance are directly applicable.

Table 1: Liquid-Liquid Extraction (LLE) Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Extraction Solvent | Diethyl ether | Ethyl acetate | Ethyl acetate |

| Recovery of Ketoconazole | 102%[1] | Not Reported | Not Reported |

| Recovery of Internal Standard | 106% (R51012)[1] | Not Reported | Not Reported |

| Linearity Range | 20.0 - 10000 ng/mL[1] | 5 - 15000 ng/mL[2][3] | 0.01 - 12 ng/mL[4] |

| Intra-day Precision (%RSD) | ≤ 4.4%[1] | < 1.0% | Not Reported |

| Inter-day Precision (%RSD) | ≤ 8.6%[1] | < 0.51% | Within acceptable criteria |

| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] | 5 ng/mL[2][3] | 0.01 ng/mL[4] |

Table 2: Solid-Phase Extraction (SPE) Performance

| Parameter | Method 1 |

| Biological Matrix | Cow's Milk |

| SPE Cartridge | C18 |

| Recovery of Ketoconazole | 95.9 - 101.78%[5][6][7] |

| Linearity Range | 0.1 - 1.0 µg/mL[5][6][7][8] |

| Limit of Detection (LOD) | 0.01 µg/mL[5][6][7][8] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5][6][7][8] |

| Relative Standard Deviation (%RSD) | < 7%[5] |

Table 3: Protein Precipitation (PPT) Performance

| Parameter | Method 1 |

| Biological Matrix | Rabbit Plasma |

| Precipitation Agent | Acetonitrile[9] |

| Recovery | Satisfactory[9] |

| Linearity Range | 0.05 - 8 µg/mL[9] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting ketoconazole and its deuterated analog from plasma samples.

Materials:

-

Biological plasma sample

-

(-)-Ketoconazole-d3 internal standard (IS) working solution

-

Alkalinizing agent (e.g., 1M Sodium Hydroxide)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Centrifuge tubes

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

-

Vortex mixer

Procedure:

-

Pipette 100 µL of plasma sample into a centrifuge tube.

-

Add a specific volume of the (-)-Ketoconazole-d3 IS working solution.

-

Vortex mix for 30 seconds.

-

Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample and vortex mix.

-

Add 1 mL of diethyl ether (or ethyl acetate) as the extraction solvent.[1][2][4]

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a higher degree of sample cleanup compared to LLE and can be easily automated.

Materials:

-

Biological sample (e.g., plasma, milk)

-

(-)-Ketoconazole-d3 internal standard (IS) working solution

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solution (e.g., water/methanol mixture)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Centrifuge tubes

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Pre-treat the sample: For plasma, protein precipitation with acetonitrile might be necessary before loading. For milk, de-proteinating with acetonitrile followed by n-hexane extraction to remove lipids is recommended.[5][6][7][8]

-

Add a specific volume of the (-)-Ketoconazole-d3 IS working solution to the pre-treated sample.

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove interfering substances.

-

Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

-

Elution: Elute the analyte and IS with 1 mL of elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the bulk of proteins from biological samples.

Materials:

-

Biological plasma sample

-

(-)-Ketoconazole-d3 internal standard (IS) working solution

-

Precipitating agent (e.g., ice-cold Acetonitrile)

-

Centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Autosampler vials with filters or a separate filtration step

Procedure:

-

Pipette 100 µL of plasma sample into a centrifuge tube.

-

Add a specific volume of the (-)-Ketoconazole-d3 IS working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile is common).[9]

-

Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial.

-

The sample can be directly injected for LC-MS/MS analysis, or an evaporation and reconstitution step can be included to concentrate the sample and exchange the solvent if necessary.

General Bioanalytical Workflow

The following diagram illustrates the overall workflow for a typical bioanalytical study involving the quantification of (-)-Ketoconazole-d3.

References

- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scienceopen.com [scienceopen.com]

- 7. [PDF] SPE-HPLC method for determination of ketoconazole and clotrimazole residues in cow's milk | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

Application Notes and Protocols: (-)-Ketoconazole-d3 in Cytochrome P450 Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of (-)-Ketoconazole-d3 in the study of cytochrome P450 (CYP) metabolism, with a primary focus on its role as a potent and selective inhibitor of CYP3A4. This document also outlines its application as an internal standard for quantitative bioanalysis.

Introduction

(-)-Ketoconazole, the levorotatory enantiomer of ketoconazole, is a powerful inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans. The deuterated form, (-)-Ketoconazole-d3, offers the same inhibitory properties with the added benefit of a stable isotopic label, making it an invaluable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications include in vitro CYP inhibition assays to assess the drug-drug interaction (DDI) potential of new chemical entities and as an internal standard for the accurate quantification of ketoconazole and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Key Applications

-

Selective in vitro inhibition of CYP3A4: To investigate the potential of a test compound to be a victim of drug-drug interactions mediated by CYP3A4 inhibition.

-

Reaction phenotyping: To identify the contribution of CYP3A4 to the metabolism of a new drug candidate.

-

Internal Standard for Bioanalysis: To ensure accurate and precise quantification of (-)-ketoconazole or other analytes in biological samples by correcting for matrix effects and variability in sample processing and instrument response.

Quantitative Data: Inhibitory Potency of (-)-Ketoconazole

The inhibitory potency of (-)-ketoconazole against CYP3A4 has been determined using various probe substrates. The following table summarizes the reported IC50 and Ki values, which are considered representative for (-)-Ketoconazole-d3 as the deuterium labeling is unlikely to affect its interaction with the enzyme's active site.

| Probe Substrate | Parameter | Value (µM) | Reference |

| Testosterone | IC50 | 0.90 | [1] |

| Ki | 0.17 | [1] | |

| Midazolam | IC50 | 1.04 | [1] |

| Ki | 1.51 | [1] |

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using (-)-Ketoconazole-d3

This protocol describes a typical procedure for determining the IC50 value of a test compound against CYP3A4 using (-)-Ketoconazole-d3 as a positive control inhibitor and a fluorogenic or LC-MS/MS-based probe substrate.

Materials:

-

(-)-Ketoconazole-d3

-

Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rhCYP3A4)

-

CYP3A4 probe substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like BFC)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well microplates

-

Incubator capable of maintaining 37°C

-

Plate reader (for fluorogenic assays) or LC-MS/MS system

Protocol:

-

Prepare Solutions:

-

Prepare a stock solution of (-)-Ketoconazole-d3 in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of (-)-Ketoconazole-d3 to cover a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

-

Prepare the CYP3A4 probe substrate solution in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes or rhCYP3A4

-

(-)-Ketoconazole-d3 dilutions or vehicle control

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the probe substrate.

-

Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 15-60 minutes, determined during method development), terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to precipitate proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

For fluorogenic assays, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

For LC-MS/MS assays, inject an aliquot of the supernatant onto the LC-MS/MS system to quantify the formation of the metabolite.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of (-)-Ketoconazole-d3 compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Protocol for using (-)-Ketoconazole-d3 as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the general steps for using (-)-Ketoconazole-d3 as an internal standard (IS) for the quantification of an analyte (e.g., non-labeled ketoconazole) in a biological matrix like plasma.

Materials:

-

(-)-Ketoconazole-d3 (as Internal Standard)

-

Analyte to be quantified

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases for chromatographic separation

Protocol:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the IS (-)-Ketoconazole-d3 in a suitable organic solvent.

-

Prepare calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the IS working solution (-)-Ketoconazole-d3).

-

Vortex briefly to mix.

-

Add a specified volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS method with appropriate chromatographic conditions (column, mobile phases, gradient, flow rate) to achieve separation of the analyte and IS from matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Example MRM transitions:

-

Ketoconazole (non-labeled): m/z 531.2 -> 489.3

-

(-)-Ketoconazole-d3: m/z 534.2 -> 492.3 (Note: The exact m/z will depend on the position and number of deuterium atoms, which is 3 in this case).

-

-

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical workflow using (-)-Ketoconazole-d3 as an internal standard.

Signaling Pathway: Mechanism of CYP3A4 Inhibition by Azoles

Ketoconazole and other azole antifungals inhibit CYP enzymes, including CYP3A4, through a well-defined mechanism involving coordination with the heme iron in the enzyme's active site. This interaction prevents the binding and subsequent metabolism of other substrates.

Caption: Mechanism of CYP3A4 inhibition by (-)-Ketoconazole-d3.

Conclusion

(-)-Ketoconazole-d3 is a versatile and indispensable tool for researchers in drug metabolism and pharmacokinetics. Its potent and selective inhibition of CYP3A4 makes it an ideal positive control for in vitro DDI screening, while its isotopic label ensures high accuracy and precision when used as an internal standard in bioanalytical methods. The protocols and data presented here provide a comprehensive guide for the effective application of (-)-Ketoconazole-d3 in cytochrome P450 metabolism studies.

References

Application Note: High-Throughput Analysis of Ketoconazole and its Deuterated Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Ketoconazole and its stable isotope-labeled internal standard, (-)-Ketoconazole-d3, in plasma samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high selectivity and a short analysis time. This approach is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring high-throughput analysis. Sample preparation is streamlined using a simple liquid-liquid extraction procedure, ensuring good recovery and minimal matrix effects.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Accurate and reliable quantification of ketoconazole in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as (-)-Ketoconazole-d3, is the gold standard for quantitative LC-MS/MS analysis. This is because a deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] This document provides a detailed protocol for the chromatographic separation and quantification of ketoconazole and (-)-Ketoconazole-d3.

Experimental

A simple liquid-liquid extraction was employed for sample preparation, followed by analysis using a UPLC-MS/MS system. Chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Value |

| Chromatography | |

| System | UPLC System |

| Column | ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.45 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 45 °C |

| Run Time | ~2.5 minutes |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MS/MS Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Ketoconazole | 531.2 | 489.3[3][4] | 0.1 | 40 | 25 |

| (-)-Ketoconazole-d3 | 534.2 | 489.3 | 0.1 | 40 | 25 |

Results

The developed method demonstrated excellent chromatographic resolution and sensitivity for both ketoconazole and its deuterated internal standard. The retention time for both compounds was approximately 1.5 minutes. The method was found to be linear over a concentration range of 0.01 to 12 ng/mL for ketoconazole in plasma.[4]

Experimental Workflow Diagram

Caption: Workflow for the quantification of ketoconazole.

Detailed Experimental Protocol

Reagents and Materials

-

Ketoconazole reference standard

-

(-)-Ketoconazole-d3 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (blank)

-

Ethyl acetate

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and (-)-Ketoconazole-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the (-)-Ketoconazole-d3 stock solution in 50:50 acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL (-)-Ketoconazole-d3 internal standard working solution and vortex briefly.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (supernatant) to a new microcentrifuge tube.

-